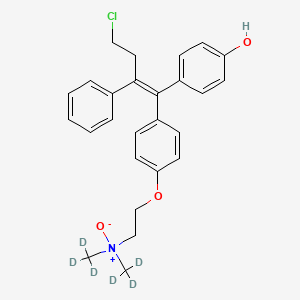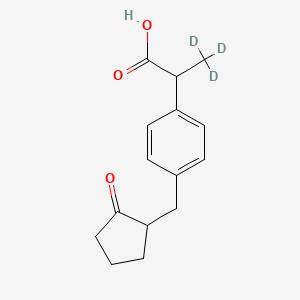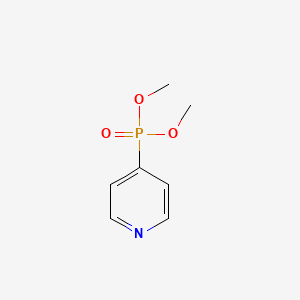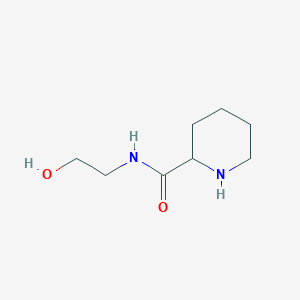
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is a heterocyclic compound that contains both pyrazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one typically involves the condensation of 2-quinolinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives.
科学研究应用
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
2,4-dihydro-5-methyl-2-(2-quinolinyl)-3H-Pyrazol-3-one can be compared with other similar compounds, such as:
2,4-dihydro-5-methyl-2-(2-pyridinyl)-3H-Pyrazol-3-one: Similar structure but contains a pyridine moiety instead of quinoline.
2,4-dihydro-5-methyl-2-(2-isoquinolinyl)-3H-Pyrazol-3-one: Contains an isoquinoline moiety, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of pyrazole and quinoline moieties, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
26322-25-8 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
5-methyl-2-quinolin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H11N3O/c1-9-8-13(17)16(15-9)12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8H2,1H3 |
InChI 键 |
ROQNCXRNBQVJRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)







![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
